molecular formula C16H17N3O2 B12735315 Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester CAS No. 113597-47-0

Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester

Cat. No.: B12735315
CAS No.: 113597-47-0
M. Wt: 283.32 g/mol
InChI Key: NWCUUDNKMBOBNH-UHFFFAOYSA-N
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Description

Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester: is a complex organic compound that belongs to the class of benzodiazepines This compound is known for its unique structure, which combines a pyrrolo ring with a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo ring, followed by the introduction of the benzodiazepine core. Key reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, often using hydrogenation techniques.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-9-phenyl-
  • Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-9-methyl-

Uniqueness

Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester stands out due to its unique combination of the pyrrolo ring and benzodiazepine core, which imparts distinct chemical and biological properties

Properties

CAS No.

113597-47-0

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2,4-dimethyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine-9-carboxylate

InChI

InChI=1S/C16H17N3O2/c1-4-21-16(20)13-8-11-5-6-12-15(14(11)19-13)18-10(3)7-9(2)17-12/h5-6,8,19H,4,7H2,1-3H3

InChI Key

NWCUUDNKMBOBNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C3=C(C=C2)N=C(CC(=N3)C)C

Origin of Product

United States

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